molecular formula C9H11BrN4O3 B2728396 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 55970-61-1

8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2728396
CAS No.: 55970-61-1
M. Wt: 303.116
InChI Key: NGHGTYUHXINBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family This compound is characterized by the presence of a bromine atom at the 8th position, a hydroxyethyl group at the 7th position, and two methyl groups at the 1st and 3rd positions of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Alkylation: The hydroxyethyl group can be introduced via alkylation of the purine ring using ethylene oxide or a similar reagent.

    Methylation: The methyl groups at the 1st and 3rd positions are introduced through methylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated purine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 7-(2-carboxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.

    Reduction: Formation of 7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.

    Substitution: Formation of 8-substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex purine derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes involved in nucleotide metabolism or DNA synthesis.

    Pathways Involved: The compound can inhibit key enzymes, leading to disruption of cellular processes such as DNA replication and repair.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Similar structure but lacks the bromine and hydroxyethyl groups.

    Theobromine (3,7-dimethylxanthine): Similar structure but lacks the bromine and hydroxyethyl groups.

    8-bromotheophylline: Similar structure with a bromine atom at the 8th position but lacks the hydroxyethyl group.

Uniqueness

8-bromo-7-(2-hydroxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of both the bromine atom and the hydroxyethyl group, which confer distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

8-bromo-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O3/c1-12-6-5(7(16)13(2)9(12)17)14(3-4-15)8(10)11-6/h15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHGTYUHXINBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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